Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate is a complex organic compound with a molecular formula of C13H15N3O4. This compound is part of the pyrido[2,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation and esterification reactions to introduce the ethoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but different functional groups.
Methyl 2-ethoxy-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate: Lacks the ethyl group at position 8.
Uniqueness
Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
94442-14-5 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
methyl 2-ethoxy-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)19-3)10(17)8-6-14-13(20-5-2)15-11(8)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
VHRBIIJTOIRWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)OCC)C(=O)OC |
Origin of Product |
United States |
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